molecular formula C18H16Cl2N4O2S B2558928 N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 391918-55-1

N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2558928
CAS No.: 391918-55-1
M. Wt: 423.31
InChI Key: PMLMNOCFLXKKBE-UHFFFAOYSA-N
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Description

N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2S and its molecular weight is 423.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Screening : A related compound was synthesized and tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal infections. This indicates the potential use of such compounds in therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Enzyme Inhibition

  • Lipase and α-glucosidase Inhibition : In a study, derivatives of a similar compound were synthesized and screened for their inhibitory action against lipase and α-glucosidase enzymes. Such inhibitory activities are crucial in the development of treatments for conditions like diabetes (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Activities

  • Antiproliferative Effects : Compounds structurally similar to N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide have been tested for their antiproliferative effects on various cancer cell lines. This suggests a potential role in cancer treatment research (Božić et al., 2017).

Material Science

  • Nonlinear Optical Properties : Research in material science has explored the nonlinear optical properties of related heterocyclic compounds, which could have applications in photonics and electronics (Beytur & Avinca, 2021).

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-26-13-5-3-4-11(8-13)17(25)21-10-16-22-23-18(27-2)24(16)12-6-7-14(19)15(20)9-12/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLMNOCFLXKKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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